

Physicochemical Properties of 5-Methoxy Substituted Azaindoles: An In-depth Technical Guide

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Compound of Interest

Compound Name: *5-Methoxy-4-aza-2-oxindole*

Cat. No.: *B060382*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy substituted azaindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to endogenous molecules and their ability to act as versatile scaffolds, these compounds are extensively explored in drug discovery, particularly as kinase inhibitors. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and visualizes key concepts to facilitate a deeper understanding of these molecules.

Core Physicochemical Properties

The position of the nitrogen atom in the pyridine ring of the azaindole core, in conjunction with the 5-methoxy substituent, significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

While experimental data for all isomers remains limited in publicly accessible literature, predicted values and data for closely related analogs provide valuable insights.

Table 1: Physicochemical Data for 5-Methoxy Substituted Azaindoles and Related Compounds

Compound	Isomer	pKa	LogP / LogPow	Aqueous Solubility	Melting Point (°C)	Molecular Formula	Molecular Weight (g/mol)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine	6-Azaindole	14.36 (Predicted)	0.838 (Predicted) [1]	Data Not Available	122-127	C ₈ H ₈ N ₂ O	148.16
5-Methoxy-1H-pyrrolo[2,3-b]pyridine	7-Azaindole	Data Not Available	1.3 (Calculated) [2]	Data Not Available	Data Not Available	C ₈ H ₈ N ₂ O	148.16[3]
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine	7-Azaindole (dihydro)	4.30 (Predicted) [4]	Data Not Available	Data Not Available	Data Not Available	C ₈ H ₉ N ₂ O	150.18
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine	6-Azaindole (substituted)	13.22 (Predicted) [5]	2.2 (Calculated) [5]	Slightly soluble (1.5 g/L at 25°C) [5]	Data Not Available	C ₈ H ₇ BrN ₂ O	227.06

Note: The lack of comprehensive experimental data highlights a significant gap in the current understanding of these specific compounds and underscores the importance of the experimental protocols detailed below. The substitution of a carbon atom with nitrogen in the aromatic ring of azaindoles generally leads to increased aqueous solubility compared to their indole counterparts^{[6][7]}. The methoxy group is also known to influence solubility and reactivity^{[8][9]}.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.

Materials:

- 5-methoxy substituted azaindole sample
- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- Potassium Chloride (KCl) for maintaining ionic strength
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker
- Deionized water

- Nitrogen gas

Procedure:

- Sample Preparation: Prepare a 1 mM solution of the 5-methoxy substituted azaindole in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.
- Inert Atmosphere: Purge the sample solution with nitrogen gas for at least 10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
- Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the calibrated pH electrode.
- Acidic Titration (for basic pKa): If a basic pKa is expected, titrate the sample solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
- Basic Titration (for acidic pKa): If an acidic pKa is expected, titrate the sample solution with standardized 0.1 M NaOH, following the same incremental addition and recording procedure.
- Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Protocol 2: Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Materials:

- 5-methoxy substituted azaindole sample
- n-Octanol (pre-saturated with water)

- Water or Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
- Centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or PBS) for at least 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.
- Sample Preparation: Prepare a stock solution of the 5-methoxy substituted azaindole in the aqueous phase at a known concentration.
- Partitioning: In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP value to ensure quantifiable concentrations in both phases.
- Equilibration: Cap the tube and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached. Avoid vigorous shaking that can lead to emulsion formation.
- Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol 3: Determination of Aqueous Solubility by High-Performance Liquid Chromatography (HPLC)

This method determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

- 5-methoxy substituted azaindole sample (solid)
- Phosphate Buffered Saline (PBS), pH 7.4
- Acetonitrile (ACN) or other suitable organic solvent for stock solution
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Vials with caps
- Shaker or rotator
- Syringe filters (e.g., 0.45 μ m)

Procedure:

- Calibration Curve: Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO). From this stock, prepare a series of calibration standards by diluting with the mobile phase to cover the expected solubility range. Inject the standards into the HPLC system and generate a calibration curve of peak area versus concentration.
- Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
- Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure that equilibrium is reached.
- Sample Filtration: After equilibration, allow the suspension to settle. Carefully filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid.

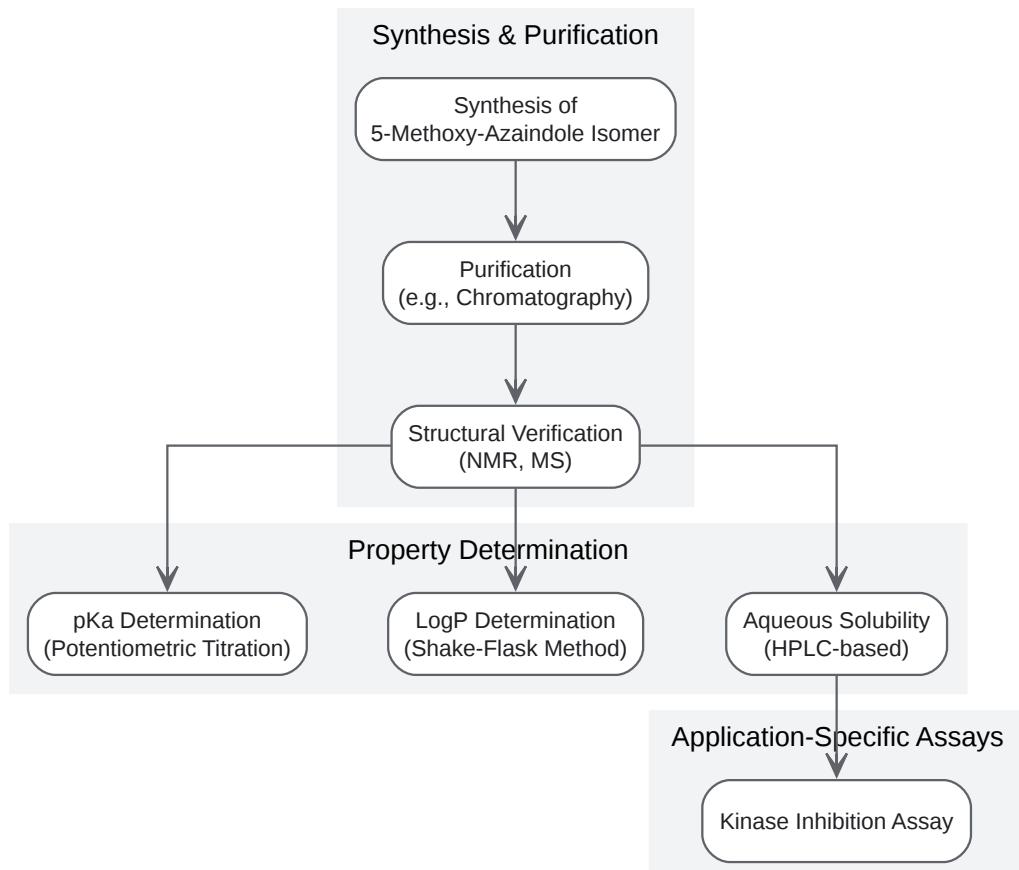
- HPLC Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the peak area.
- Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the aqueous solubility.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like a 5-methoxy substituted azaindole.

Physicochemical Characterization Workflow

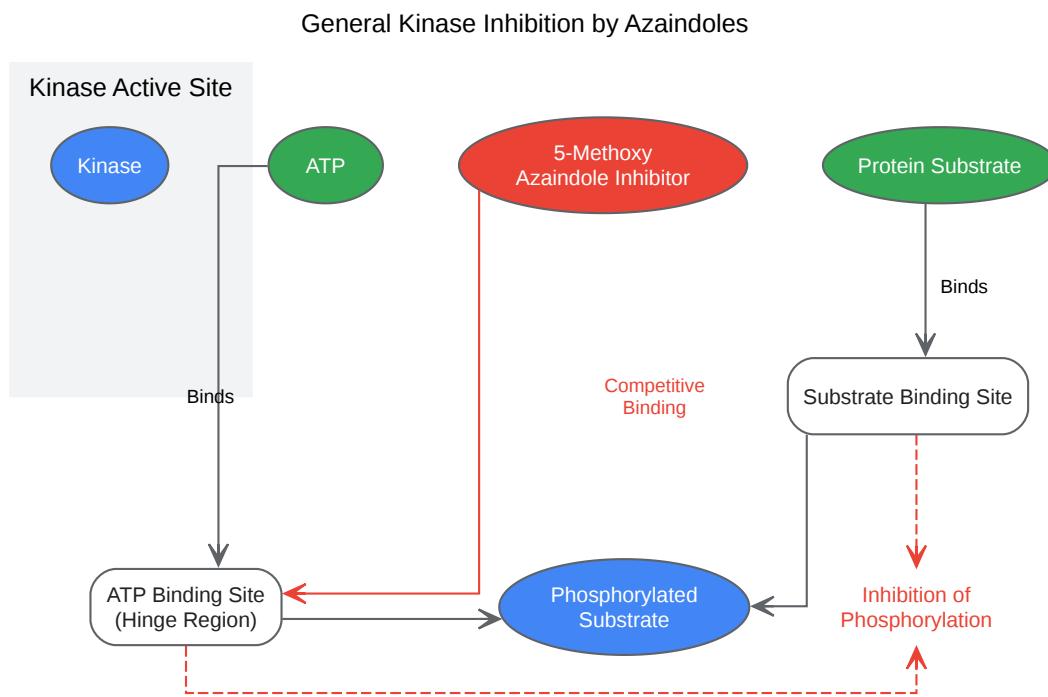
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Physicochemical Characterization Workflow

Signaling Pathway: Mechanism of Action of Azaindole-based Kinase Inhibitors

5-Methoxy substituted azaindoles are frequently investigated as kinase inhibitors. The azaindole scaffold acts as a hinge-binder, competing with ATP for the active site of the kinase.

This diagram illustrates the general mechanism of action.



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General Kinase Inhibition by Azaindoles

This guide serves as a foundational resource for researchers working with 5-methoxy substituted azaindoles. The provided protocols and conceptual diagrams are intended to support the systematic evaluation and application of these promising compounds in drug discovery and development. Further experimental investigation is crucial to fully elucidate the physicochemical landscape of this important class of molecules.

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